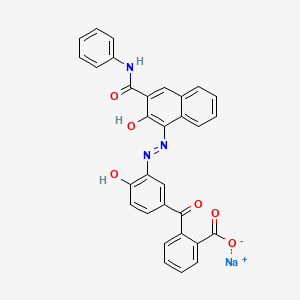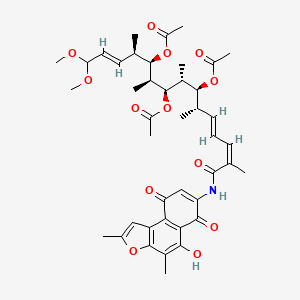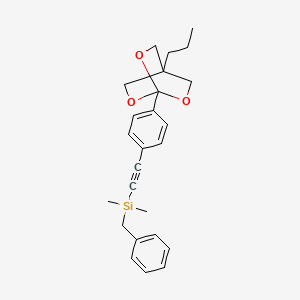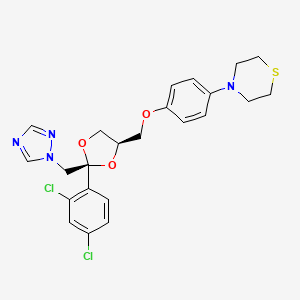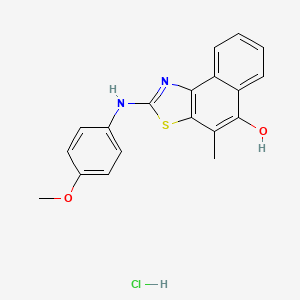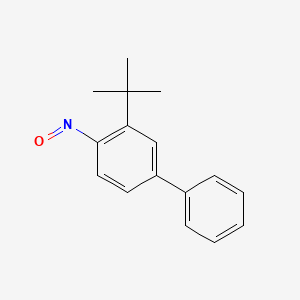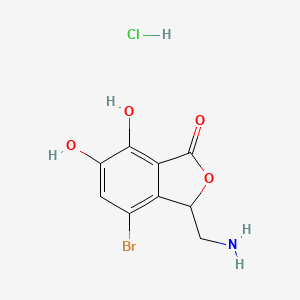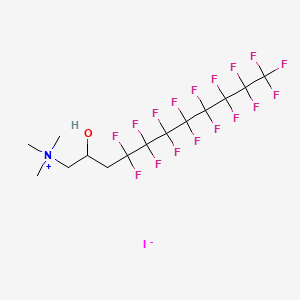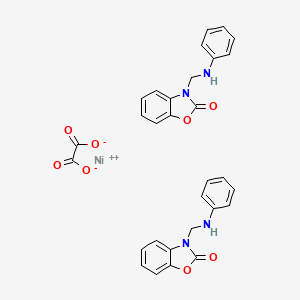
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Chlorination and Fluorination: The pyrimidine ring is chlorinated and fluorinated to introduce the chloro and difluoro groups.
Amination: The chlorinated and fluorinated pyrimidine is then reacted with an amine to form the amino derivative.
Coupling Reaction: The amino derivative is coupled with 8-hydroxynaphthalene-1,5-disulphonic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and quinone compounds, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: It interacts with proteins, affecting their structure and function.
Signal Transduction Pathways: It can modulate cellular signaling pathways, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is unique due to its specific combination of functional groups. Similar compounds include:
- Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-5-hydroxybenzenesulphonate
- Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxybenzenesulphonate
These compounds share similar structural features but differ in their reactivity and applications.
Propiedades
Número CAS |
84145-63-1 |
|---|---|
Fórmula molecular |
C14H6ClF2N3Na2O7S2 |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
disodium;3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-8-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C14H8ClF2N3O7S2.2Na/c15-11-12(16)19-14(17)20-13(11)18-5-3-6-8(28(22,23)24)2-1-7(21)10(6)9(4-5)29(25,26)27;;/h1-4,21H,(H,18,19,20)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
YXOLLIPXYBOHPC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)[O-])NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


